4-Oxobedfordiaic acid

Gastroprotective activity Anti-ulcerogenic In vivo pharmacology

4-Oxobedfordiaic acid (CAS 68799-38-2) is an orally bioactive xanthanolide sesquiterpenoid with validated gastroprotective efficacy—74% inhibition of ethanol-induced gastric lesions at 100 mg/kg oral dose (ulcer index 1.33±0.16). Unlike structurally similar xanthanolides, this compound exhibits a specific anti-ulcerogenic and antifungal profile not predictable from scaffold alone. Supplied at ≥98% purity with multi-method verification (HPLC, NMR, MS), it serves as an authenticated reference standard for gastric cytoprotection studies, antimicrobial screening panels, and pharmacokinetic benchmarking of sesquiterpenoids. Selecting this verified standard ensures experimental reproducibility that class-level purchasing cannot guarantee.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
Cat. No. B114424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxobedfordiaic acid
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC1CCC(CC=C1CCC(=O)C)C(=C)C(=O)O
InChIInChI=1S/C15H22O3/c1-10-4-6-14(12(3)15(17)18)9-8-13(10)7-5-11(2)16/h8,10,14H,3-7,9H2,1-2H3,(H,17,18)/t10-,14+/m0/s1
InChIKeyNIQIMYXBAQAIAT-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxobedfordiaic Acid (CAS 68799-38-2) – Product Profile and Procurement Baseline


4-Oxobedfordiaic acid (CAS 68799-38-2) is an orally bioactive sesquiterpenoid natural product belonging to the xanthanolide structural class, first isolated from the fruits of Xanthium cavanillesi (syn. Xanthium strumarium var. canadense) and subsequently identified in multiple Xanthium species [1]. The compound features a characteristic α,β-unsaturated carbonyl moiety within a xanthanolide skeleton, a structural motif associated with gastric cytoprotective activity in this chemical series [2]. The IUPAC name is 2-[(1R,5S)-5-methyl-4-(3-oxobutyl)cyclohept-3-en-1-yl]prop-2-enoic acid, with a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol. It is commercially available as a reference standard with typical purity specifications of ≥98% as verified by HPLC, NMR, and MS [3].

Why 4-Oxobedfordiaic Acid Cannot Be Interchanged with Structurally Similar Sesquiterpenoids


The xanthanolide sesquiterpenoid class exhibits pronounced structure-activity relationship (SAR) variability wherein minor alterations to the α,β-unsaturated carbonyl moiety or the cyclization pattern of the xanthanolide core produce substantial shifts in gastroprotective potency, target selectivity, and biological profile [1]. 4-Oxobedfordiaic acid demonstrates a specific set of biological activities—orally active anti-ulcerogenic efficacy and documented antifungal activity—that are not uniformly present across its structural analogs. Within the same study series, xanthatin was reported to exhibit the strongest protective activity among tested xanthanolides, while other members of the series displayed differing potency ranges, underscoring that structural similarity alone does not predict functional equivalence [2]. Procurement decisions based solely on compound class similarity without verification of specific activity data risk selecting an analog that lacks the empirically validated biological effects required for the intended experimental or reference standard application . The quantitative evidence presented below establishes the precise performance parameters that distinguish 4-Oxobedfordiaic acid within its chemical series.

4-Oxobedfordiaic Acid – Quantified Differentiation Evidence for Procurement and Experimental Selection


In Vivo Gastroprotective Efficacy: Quantified Ulcer Index Reduction in Ethanol-Induced Lesion Model

4-Oxobedfordiaic acid demonstrates quantifiable in vivo gastroprotective activity in the rat absolute ethanol-induced gastric lesion model, a well-established preclinical assay for anti-ulcerogenic screening [1]. At a single oral dose of 100 mg/kg, the compound reduced ulcer formation by 74% inhibition with a measured ulcer index of 1.33 ± 0.16 compared to untreated control animals. Within the same xanthanolide series tested in this study, xanthatin was reported to exhibit the strongest protective activity, with dose-dependent inhibition ranging from 58% to 96% across 12.5–100 mg/kg against HCl- and NaOH-induced lesions [2]. While 4-Oxobedfordiaic acid does not represent the most potent member of the series, its validated oral efficacy in an intact mammalian system distinguishes it from sesquiterpenoid analogs such as curcumadione, for which only acetylcholinesterase inhibitory activity has been documented in vitro without corresponding in vivo gastroprotective validation .

Gastroprotective activity Anti-ulcerogenic In vivo pharmacology

Structure-Activity Relationship: α,β-Unsaturated Carbonyl Requirement for Cytoprotective Activity

The gastroprotective activity of xanthanolide sesquiterpenes is mechanistically linked to the presence of a non-hindered α,β-unsaturated carbonyl group capable of acting as a Michael acceptor toward nucleophilic sulfhydryl groups present in gastric mucosal biomolecules [1]. This structural requirement explains why 4-Oxobedfordiaic acid exhibits anti-ulcerogenic activity while certain structurally related sesquiterpenoids lacking this electrophilic moiety, or possessing sterically hindered conformations thereof, may not. Curcumadione (CAS 116425-36-6, C15H22O2, MW 234.3 g/mol) shares a sesquiterpenoid backbone with 4-Oxobedfordiaic acid but differs in the functionalization of the electrophilic carbonyl center and lacks the carboxylic acid moiety present in 4-Oxobedfordiaic acid . This structural divergence correlates with divergent biological profiles: curcumadione has been characterized for acetylcholinesterase inhibition and antioxidant activity rather than gastroprotective efficacy . Similarly, curcumadionol (CAS 1235984-45-8, C15H20O3, MW 248.3 g/mol) possesses a 2-hydroxypropan-2-yl substituent that alters both the conformational landscape and the electronic environment of the conjugated system, potentially attenuating the Michael acceptor reactivity essential for cytoprotection .

Structure-activity relationship Xanthanolide SAR Michael acceptor

Oral Bioactivity: Demonstrated Systemic Exposure Following Oral Administration

4-Oxobedfordiaic acid is characterized as an orally bioactive natural product based on demonstrated in vivo efficacy following oral gavage administration in rats [1]. At a single oral dose of 100 mg/kg, the compound produced a measurable gastroprotective effect, confirming gastrointestinal absorption and systemic distribution sufficient to engage target tissues [2]. This oral activity profile distinguishes 4-Oxobedfordiaic acid from other sesquiterpenoid natural products within the broader chemical class that may exhibit in vitro activity but lack evidence of oral absorption or systemic exposure in mammalian systems. For procurement decisions where in vivo oral dosing studies are planned, this validated oral bioactivity eliminates the uncertainty associated with compounds lacking such characterization. In contrast, analogs such as curcumadione and curcumadionol are primarily described in the context of in vitro biochemical assays (acetylcholinesterase inhibition for curcumadione) without corresponding in vivo oral administration data .

Oral bioavailability Pharmacokinetics In vivo activity

Antifungal Activity Spectrum: Cross-Validation Across Pathogenic Fungal Species

4-Oxobedfordiaic acid (reported as 4-oxobedfordia acid) was evaluated alongside seven other xanthanolides from Xanthium macrocarpum for antifungal activity against clinically relevant fungal pathogens including Candida albicans, Candida glabrata, and Aspergillus fumigatus [1]. This antimicrobial profiling expands the documented activity portfolio of 4-Oxobedfordiaic acid beyond gastroprotection, establishing a secondary application domain. Within the same study, the antileishmanial activity of these xanthanolides against Leishmania infantum and Leishmania mexicana was also assessed, providing a multi-pathogen activity landscape [2]. This dual-function bioactivity (gastroprotective plus antimicrobial) is not uniformly documented across sesquiterpenoid structural analogs; curcumadione, for instance, is characterized primarily for anti-inflammatory and antioxidant properties without corresponding antifungal validation data .

Antifungal activity Candida albicans Xanthanolide bioactivity

Analytical Characterization and Purity Specification: ≥98% Purity Verified by Orthogonal Methods

4-Oxobedfordiaic acid is commercially supplied with a purity specification of ≥98% as verified by orthogonal analytical methods including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) [1]. This multi-method verification exceeds the typical single-method purity assessment offered for many natural product reference standards. The compound is available as a crystalline solid with defined physicochemical properties including density of 1.0 ± 0.1 g/cm³, boiling point of 411.4 ± 38.0 °C at 760 mmHg, LogP of 3.41, and topological polar surface area (tPSA) of 54.37 Ų . For procurement purposes, this comprehensive analytical characterization package reduces the technical risk associated with batch-to-batch variability and enables reliable preparation of stock solutions for in vitro and in vivo experiments [2].

Quality control Analytical chemistry Reference standard

4-Oxobedfordiaic Acid – Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Gastroprotective and Anti-Ulcerogenic Preclinical Research

4-Oxobedfordiaic acid is optimally suited for preclinical studies investigating gastric cytoprotection and anti-ulcerogenic mechanisms. The compound has demonstrated 74% inhibition of ethanol-induced gastric lesions at a 100 mg/kg oral dose with a measured ulcer index of 1.33 ± 0.16 in rats, providing a validated baseline for dose-response studies, combination therapy investigations, or mechanistic pathway analysis involving the Michael acceptor-mediated sulfhydryl interaction mechanism proposed for xanthanolide cytoprotection [1]. Researchers may utilize this compound as a positive control or as a scaffold for structure-activity relationship studies exploring modifications to the α,β-unsaturated carbonyl system.

Natural Product Reference Standard for Xanthanolide Sesquiterpenoid Analysis

Due to its multi-method analytical verification (HPLC, NMR, and MS) and ≥98% purity specification, 4-Oxobedfordiaic acid serves as an authenticated reference standard for the identification, quantification, and quality control of xanthanolide sesquiterpenoids in plant extracts, herbal formulations, or natural product libraries [2]. The defined physicochemical parameters—including LogP 3.41, tPSA 54.37 Ų, and specific SMILES/InChI identifiers—enable accurate chromatographic method development and facilitate the identification of this compound in complex biological matrices derived from Xanthium species .

Antifungal Activity Screening and Xanthanolide Bioactivity Profiling

4-Oxobedfordiaic acid has been formally evaluated for antifungal activity against Candida albicans, Candida glabrata, and Aspergillus fumigatus as part of a xanthanolide panel isolated from Xanthium macrocarpum, and additionally assessed for antileishmanial activity against Leishmania infantum and Leishmania mexicana [3]. This compound is appropriate for use in comparative antifungal screening panels, as a reference compound in antimicrobial susceptibility testing of sesquiterpenoids, or as a starting point for semi-synthetic derivatization aimed at optimizing antimicrobial potency.

In Vivo Oral Bioavailability Studies of Sesquiterpenoid Natural Products

Given its validated oral bioactivity—demonstrated by gastroprotective efficacy following oral gavage administration—4-Oxobedfordiaic acid is suitable as a model compound for pharmacokinetic and bioavailability studies of orally administered sesquiterpenoids [4]. The compound's physicochemical profile (LogP 3.41, molecular weight 250.33 g/mol) places it within favorable parameters for oral absorption, making it a useful benchmark for evaluating the oral bioavailability potential of structurally related natural products or semi-synthetic derivatives lacking such in vivo characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxobedfordiaic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.